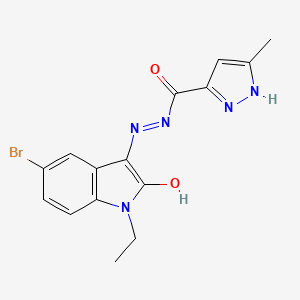![molecular formula C22H18Cl2N2O5S B6136393 methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6136393.png)
methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as DCG-IV, is a synthetic compound that has been extensively used in scientific research to study the physiological and biochemical effects of glutamate receptors. This molecule belongs to the class of glycine site agonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors.
Mecanismo De Acción
The mechanism of action of methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves the activation of the glycine site of NMDA receptors. This leads to the potentiation of NMDA receptor-mediated responses, including increased calcium influx and the activation of downstream signaling pathways. This, in turn, leads to the modulation of synaptic plasticity, which is thought to underlie learning and memory processes.
Biochemical and Physiological Effects
methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. In particular, methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to potentiate NMDA receptor-mediated responses, leading to increased calcium influx and the activation of downstream signaling pathways. This has important implications for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is its selectivity for the glycine site of NMDA receptors. This allows for the specific modulation of NMDA receptor-mediated responses, without affecting other glutamate receptor subtypes. However, one of the main limitations of methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is its relatively short half-life, which can make it difficult to study its effects over longer time periods.
Direcciones Futuras
There are many potential future directions for research on methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. One area of interest is the development of more potent and selective glycine site agonists, which could have important implications for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate on synaptic plasticity and learning and memory processes. Finally, the development of new methods for the delivery of methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, such as sustained-release formulations, could help to overcome some of the limitations associated with its short half-life.
Métodos De Síntesis
The synthesis of methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves the reaction of 3,4-dichlorophenyl isocyanate with glycine methyl ester hydrochloride to form the intermediate N-(3,4-dichlorophenyl)-N-(methoxycarbonylmethyl)glycine methyl ester. This intermediate is then reacted with sodium sulfonate to form the final product, methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. The purity of the compound is typically verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been widely used in scientific research to study the physiological and biochemical effects of glutamate receptors. In particular, methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to selectively activate the glycine site of NMDA receptors, leading to the potentiation of NMDA receptor-mediated responses. This has important implications for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
methyl 2-[[2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O5S/c1-31-22(28)17-9-5-6-10-20(17)25-21(27)14-26(15-11-12-18(23)19(24)13-15)32(29,30)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMQGFVCLRJTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6136310.png)
![3-[(3-methoxyphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6136312.png)
![1-[(1-propionyl-4-piperidinyl)carbonyl]azepane](/img/structure/B6136315.png)
![2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6136321.png)
![ethyl 4-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6136325.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide](/img/structure/B6136332.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B6136349.png)
![6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6136353.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6136364.png)
![N-[4-(dimethylamino)phenyl]-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6136369.png)
![N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B6136373.png)

![2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride](/img/structure/B6136392.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B6136404.png)